molecular formula C22H18N2O3S B2481406 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid CAS No. 634165-43-8

4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid

Cat. No.: B2481406
CAS No.: 634165-43-8
M. Wt: 390.46
InChI Key: RCIPQUOIDNLFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives Formation

The compound 4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is related to the thieno[2,3-d]pyrimidine class, which is known for its versatile chemical applications. Research indicates the synthesis of derivatives like 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and their reduction products for various applications (Tolkunov et al., 2013). Similarly, Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine derivatives were synthesized under microwave irradiation, indicating the potential for efficient and diverse chemical synthesis methods (Abdalha et al., 2011).

Inhibitory and Binding Applications

The molecule's structure is conducive to binding and inhibitory functions. For instance, certain derivatives have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its potential in biomedical applications (Gangjee et al., 2008). Also, the binding mode of certain thieno[2,3-d]pyrimidine derivatives to DHFR and NADPH has been elucidated through X-ray crystal structures, providing insights into their mechanism of action as potential antitumor agents (Gangjee et al., 2009).

Quantum Chemical Studies

The reactions and properties of certain thieno[2,3-d]pyrimidin-4-one series derivatives have been studied through quantum chemical calculations, shedding light on the reaction routes with nitrating agents and the factors governing the reactions' direction (Mamarakhmonov et al., 2016).

Properties

IUPAC Name

4-[[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-14-3-7-16(8-4-14)18-12-28-20-19(18)21(25)24(13-23-20)11-15-5-9-17(10-6-15)22(26)27/h3-10,12-13H,2,11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIPQUOIDNLFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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